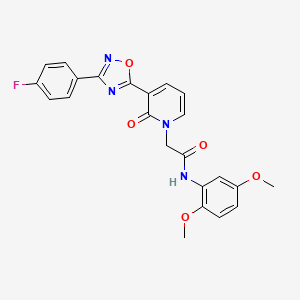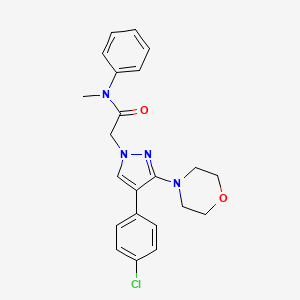![molecular formula C18H16ClNO3S B2552755 7-chloro-5-[2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 303987-54-4](/img/structure/B2552755.png)
7-chloro-5-[2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "7-chloro-5-[2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one" is a chemically synthesized molecule that appears to be related to the benzodiazepine family, as suggested by the presence of a benzothiazepinone core in its structure. Benzodiazepines are a class of psychoactive drugs known for their use in treating anxiety, insomnia, and various other conditions. They typically act as central nervous system depressants. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds, which can help infer some of the properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related benzodiazepine derivatives involves the treatment of precursor molecules with different reagents to introduce various substituents into the benzodiazepine core. For example, the synthesis of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one was achieved by treating the corresponding hydroxy compound with methyl tosylate . This suggests that the synthesis of the compound might also involve similar strategies, such as the use of alkylating agents to introduce the methoxyphenyl-oxoethyl group at the appropriate position on the benzothiazepinone core.
Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives can significantly influence their conformation and, consequently, their biological activity. For instance, the conformation of 7-chloro-5-phenyl-d5-3(S)-methyl-dihydro-1,4-benzodiazepin-2-one in solution was determined using NMR spectroscopy, revealing a quasi-boat conformation with specific orientation of substituents . This information is crucial as it can affect the molecule's interaction with biological targets, such as receptors. The compound may also adopt a specific conformation that could be studied using similar spectroscopic techniques to understand its potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of benzodiazepine derivatives with biological targets can be complex. For example, esters of 7-bromo-3-hydroxy-5-(o-chloro)phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-ones show different reactivity patterns with central benzodiazepine receptors, with complexation being driven by changes in entropy and enthalpy . This suggests that the compound may also interact with biological receptors in a manner that is influenced by both specific and nonspecific interactions, and such reactivity could be analyzed through radioligand binding studies or other biochemical assays.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of the specific compound , they do offer insights into the properties of closely related compounds. For instance, the crystal structure analysis of benzodiazepine derivatives can reveal how different substituents affect the molecule's conformation and intermolecular interactions . These properties are essential for understanding the compound's solubility, stability, and overall behavior in different environments, which are critical factors in drug development and application.
Applications De Recherche Scientifique
Pharmacological Properties and Synthesis
One of the primary applications of this compound and its derivatives is in the development of pharmacologically active agents. For instance, studies have shown that certain derivatives exhibit strong coronary vasodilator activity, with the action being stereospecific for the d-cis-isomer. These compounds act directly on the blood vessels, highlighting their potential in treating cardiovascular diseases (Nagao, Sato, Iwasawa, Takada, & Ishida, 1972). Further research into the structure-activity relationship of 1,5-benzothiazepine derivatives has underscored the importance of specific moieties for their vasodilating action, providing insight into the design of potent pharmacological agents (Nagao, Sato, Nakajima, & Kiyomoto, 1973).
Antimicrobial Activity
Several studies have focused on synthesizing new derivatives of 1,5-benzothiazepine and evaluating their antimicrobial properties. For example, the synthesis and antimicrobial evaluation of new 1,5-benzothiazepine derivatives and their ribofuranosides have been documented, with some compounds showing promising activity against various microorganisms (Singh, Kumar, Yadav, & Mishra, 2002). This research contributes to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance.
Asymmetric Synthesis and Optical Resolution
The compound's derivatives have also been explored for their role in asymmetric synthesis and optical resolution, which are critical in the production of enantiomerically pure substances for pharmaceutical applications. Studies have developed practical methods for the optical resolution of an intermediate of diltiazem, showcasing the utility of this compound class in the synthesis of optically active pharmaceuticals (Yamada, Yoshioka, & Shibatani, 1997).
Orientations Futures
Propriétés
IUPAC Name |
7-chloro-5-[2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1,5-benzothiazepin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c1-23-14-5-2-12(3-6-14)16(21)11-20-15-10-13(19)4-7-17(15)24-9-8-18(20)22/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZXYEZMNURGHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C(=O)CCSC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2552673.png)


![3,4,5-trimethoxy-N-{4-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}benzamide](/img/structure/B2552677.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2552679.png)
![1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride](/img/structure/B2552682.png)
![7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2552683.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylbutanamide](/img/structure/B2552684.png)


![[3-(Methylsulfanyl)phenyl]urea](/img/structure/B2552688.png)


